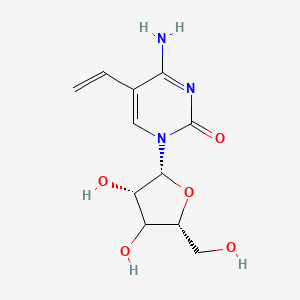

5-Vinylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N3O5 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |

InChI |

InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7?,8+,10-/m1/s1 |

InChI Key |

YTTDEFJIZQEXBA-LCFZEIEZSA-N |

Isomeric SMILES |

C=CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is 5-Vinylcytidine and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinylcytidine is a chemically modified nucleoside, an analog of cytidine, featuring a vinyl group substitution at the 5th position of the pyrimidine ring. This modification imparts unique chemical properties and biological activities, making it a molecule of interest in antiviral and anticancer research. While much of the detailed biological research has been conducted on its deoxyribose counterpart, 2'-deoxy-5-vinylcytidine, the foundational structure of this compound provides a basis for understanding this class of compounds. This technical guide provides a detailed overview of this compound, its chemical properties, synthesis, and the biological applications of its derivatives.

Chemical Structure and Properties

This compound is characterized by the presence of a vinyl (-CH=CH2) group attached to the C5 position of the cytosine base. This addition influences the molecule's electronic properties and its potential for chemical reactions.

Below is a table summarizing the key chemical properties of this compound and its well-studied derivative, 2'-deoxy-5-vinylcytidine.

| Property | This compound | 2'-deoxy-5-vinylcytidine |

| Chemical Formula | C₁₁H₁₅N₃O₅ | C₁₁H₁₅N₃O₄ |

| Molecular Weight | 269.25 g/mol | 253.25 g/mol |

| Isomeric SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | C=CC1=CN(C(=O)N=C1N)[C@H]2C--INVALID-LINK--CO">C@HO |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents |

Below is the chemical structure of this compound represented in a diagram.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of 2'-deoxy-5-vinylcytidine

Rapid and efficient syntheses for 2'-deoxy-5-vinylcytidine have been developed starting from nucleoside precursors. A common method involves the use of organopalladium intermediates in a Heck coupling reaction.

General Synthetic Strategy via Heck Coupling:

-

Starting Material: A protected 2'-deoxy-5-iodocytidine is typically used as the starting material. The hydroxyl groups of the deoxyribose sugar are protected to prevent side reactions.

-

Palladium Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to facilitate the coupling reaction.

-

Vinyl Source: A vinylating agent, such as vinyltributyltin, serves as the source of the vinyl group.

-

Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base.

-

Deprotection: Following the coupling reaction, the protecting groups on the sugar moiety are removed to yield 2'-deoxy-5-vinylcytidine.

-

Purification: The final product is purified using chromatographic techniques.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of 2'-deoxy-5-vinylcytidine against viruses like Herpes Simplex Virus (HSV) is commonly determined using a plaque reduction assay.

Methodology:

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 24-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 50-100 plaque-forming units per well).

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of 2'-deoxy-5-vinylcytidine. A virus control (no compound) and a cell control (no virus) are also included.

-

Overlay: After a 1-2 hour adsorption period, the medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The plaques appear as clear zones against a stained background of healthy cells. The number of plaques in each well is counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the ID₅₀ (Inhibitory Dose 50%).

Cytotoxicity Assay (MTT Assay)

To determine the selectivity of the antiviral effect, the cytotoxicity of the compound on the host cells is assessed using an assay like the MTT assay.

Methodology:

-

Cell Seeding: Host cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

Compound Exposure: The cells are then exposed to a range of concentrations of 2'-deoxy-5-vinylcytidine for a duration similar to the antiviral assay (e.g., 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% compared to the untreated control is calculated as the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is then calculated as the ratio of CC₅₀ to ID₅₀.

Biological Activity and Applications

Antiviral Activity of 2'-deoxy-5-vinylcytidine

Early studies demonstrated that 2'-deoxy-5-vinylcytidine exhibits potent and selective inhibitory effects against Herpes Simplex Virus (HSV) types 1 and 2. It is reported to be much less toxic to cell cultures than the related compound 2'-deoxy-5-vinyluridine.

Quantitative Data Summary:

| Compound | Virus Target | Inhibitory Dose 50% (ID₅₀) | Selectivity Index (SI) |

| 2'-deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 (HSV-1) | 0.2 µg/mL | 225 |

| 2'-deoxy-5-vinylcytidine | Herpes Simplex Virus Type 2 (HSV-2) | 0.2 µg/mL | 225 |

The presumed mechanism of antiviral action involves the intracellular phosphorylation of 2'-deoxy-5-vinylcytidine to its active triphosphate form. This active metabolite then competes with the natural substrate, dCTP, for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination and cessation of viral replication.

A Technical Guide to the Synthesis and Purification of 5-Vinylcytidine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Vinylcytidine, a modified nucleoside of significant interest in biomedical research. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and purification strategies tailored for obtaining high-purity this compound for research purposes.

Introduction

This compound is a cytidine analog featuring a vinyl group at the C5 position of the pyrimidine ring. This modification makes it a valuable tool for researchers, particularly in the field of nucleic acid chemistry and biology. The vinyl moiety serves as a reactive handle for various bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of RNA in living cells. This allows for the detailed study of RNA synthesis, localization, and dynamics, which are crucial for understanding numerous cellular processes and disease states.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the more readily available precursor, uridine. The general strategy involves the synthesis of 5-vinyluridine followed by its conversion to this compound. This approach is often preferred over the direct vinylation of cytidine to avoid potential complications arising from the exocyclic amino group.

A common and effective method for introducing the vinyl group is the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound (e.g., vinyltributylstannane) and an organohalide.

Overall Synthetic Scheme

The proposed synthetic route is as follows:

-

Halogenation of Uridine: Uridine is first halogenated at the 5-position to create a suitable substrate for the Stille coupling. 5-Iodouridine is a common intermediate.

-

Stille Coupling to form 5-Vinyluridine: The 5-iodouridine is then reacted with a vinyltin reagent in the presence of a palladium catalyst to yield 5-vinyluridine.

-

Conversion of 5-Vinyluridine to this compound: Finally, the 5-vinyluridine is converted to this compound. This transformation can be achieved through a two-step process involving the formation of a 4-triazolyl intermediate followed by amination.

Experimental Protocols

Synthesis of 5-Vinyluridine (from 5-Iodouridine)

This protocol is adapted from the established procedures for Stille coupling on nucleosides.

Materials:

-

5-Iodouridine

-

Vinyltributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Triphenylarsine (AsPh3)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-iodouridine (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (Argon or Nitrogen).

-

To this solution, add tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents) and triphenylarsine (0.2 equivalents).

-

Add vinyltributylstannane (1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis of this compound (from 5-Vinyluridine)

Step 1: Formation of the 4-(1,2,4-triazol-1-yl) intermediate

-

Dry 5-vinyluridine under vacuum.

-

In a flame-dried flask under an inert atmosphere, suspend 1,2,4-triazole (10 equivalents) in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl3) (2.5 equivalents) dropwise at 0 °C.

-

Add triethylamine (9 equivalents) dropwise at 0 °C and stir for 30 minutes.

-

Add the dry 5-vinyluridine (1 equivalent) to the mixture and stir at room temperature.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water and stir.

-

Neutralize the solution with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Amination to form this compound

-

Dissolve the crude 4-(1,2,4-triazol-1-yl) intermediate in a solution of aqueous ammonia.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

Purification of this compound

Purification of the final product is critical to ensure its suitability for research applications. A multi-step purification strategy is recommended.

Purification Protocol:

-

Initial Purification by Column Chromatography:

-

The crude this compound is first purified by silica gel column chromatography.

-

A gradient elution system, typically with a mixture of dichloromethane (DCM) and methanol (MeOH), is employed to separate the product from byproducts and unreacted starting materials.

-

-

Final Purification by High-Performance Liquid Chromatography (HPLC):

-

For obtaining high-purity this compound (>98%), a final purification step using reversed-phase HPLC is recommended.[1]

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water or a buffer solution (e.g., triethylammonium acetate).

-

The fractions containing the pure product are collected and lyophilized to yield this compound as a white solid.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Typical Reaction Time | Expected Yield |

| 1 | Stille Cross-Coupling | 5-Iodouridine, Vinyltributylstannane, Pd2(dba)3, AsPh3 | 1,4-Dioxane | 2-4 hours | 70-85% |

| 2 | Conversion to Cytidine | 1,2,4-triazole, POCl3, Triethylamine, Aqueous Ammonia | Acetonitrile, Water | 12-24 hours | 60-75% |

Table 2: Analytical Data for this compound

| Property | Method | Expected Value |

| Molecular Formula | - | C11H15N3O5 |

| Molecular Weight | Mass Spectrometry | 269.26 g/mol |

| Purity | HPLC | >98% |

| Appearance | Visual | White to off-white solid |

| Solubility | - | Soluble in water, DMSO, and methanol |

Visualization of Workflows

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound starting from Uridine.

Purification Workflow for this compound

Caption: Purification workflow for obtaining high-purity this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound for research applications. The described protocols, based on established chemical transformations, offer a reliable route to obtaining this valuable nucleoside analog in high purity. The ability to incorporate a vinyl handle into cytidine opens up numerous possibilities for the study of RNA biology, making this compound a key tool for researchers in the life sciences and drug development.

References

physical and chemical properties of 5-Vinylcytidine

An In-Depth Technical Guide to 5-Vinylcytidine: Properties and Experimental Considerations

Introduction

This compound is a nucleoside analog that has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and virology.[] As a modified version of the natural nucleoside cytidine, its unique vinyl group at the 5-position of the pyrimidine ring opens avenues for novel chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known , relevant experimental protocols, and its potential mechanisms of action for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties are directly reported, others are inferred from closely related analogs like 2'-deoxy-5-vinylcytidine due to limited publicly available data for this compound itself.

| Property | Value | Source |

| CAS Number | 1846584-62-0 | [][2] |

| Molecular Formula | C11H15N3O5 | [][2][3] |

| Molecular Weight | 269.25 g/mol | [][2] |

| Appearance | Solid (inferred) | [4] |

| Stability | Appears to polymerize readily (reported for 2'-deoxy-5-vinylcytidine) | [5][6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate study and application of this compound. The following sections describe relevant protocols for synthesis and biological evaluation, primarily based on established methods for similar nucleoside analogs.

Synthesis of 5-Vinylpyrimidine Nucleosides

Rapid and efficient syntheses for 2'-deoxy-5-vinylcytidine have been developed, starting from nucleoside precursors.[5][6] A general approach often involves the palladium-catalyzed coupling of a vinyl group donor (e.g., vinyltributylstannane) to a halogenated cytidine precursor.

General Workflow for Synthesis:

-

Protection: The hydroxyl and amino groups of the starting cytidine material are protected to prevent unwanted side reactions.

-

Halogenation: A halogen (typically iodine or bromine) is introduced at the 5-position of the pyrimidine ring.

-

Stille Coupling: The 5-halogenated cytidine derivative is reacted with an organostannane reagent, such as vinyltributylstannane, in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

-

Deprotection: The protecting groups are removed to yield the final this compound product.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of 5-vinylpyrimidine nucleosides.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral properties of nucleoside analogs like 2'-deoxy-5-vinylcytidine against viruses such as Herpes Simplex Virus (HSV) are often quantified using a plaque reduction assay.[7]

Methodology:

-

Cell Culture Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in multi-well plates.[7]

-

Virus Inoculation: Infect the cell monolayers with a known quantity of the virus (e.g., HSV-1 or HSV-2) and allow it to adsorb for 1-2 hours.[7]

-

Compound Application: Remove the viral inoculum and overlay the cells with a medium (often containing carboxymethyl cellulose or agar) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to develop in the control wells (no compound).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.

-

ID50 Determination: The 50% inhibitory dose (ID50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, is calculated.[7] For 2'-deoxy-5-vinylcytidine, the ID50 against both HSV-1 and HSV-2 was found to be 0.2 µg/mL.[5][6]

Biological Activity and Signaling Pathways

This compound and its analogs are investigated for their potential to interfere with fundamental cellular processes in cancer and viral infections.

Antiviral Mechanism of Action

The presumed antiviral mechanism for vinyl-modified nucleosides like 2'-deoxy-5-vinylcytidine involves a multi-step intracellular process.[7]

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: It is phosphorylated by viral and/or cellular kinases to its active triphosphate form.[7]

-

Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural corresponding deoxynucleoside triphosphate.[7]

-

Chain Termination: If incorporated into the growing viral DNA strand, the modification can lead to chain termination, halting viral replication.[7]

Caption: Presumed mechanism of antiviral action for vinyl-modified cytidine analogs.[7]

Potential Anticancer Applications

Cytidine analogs are known to have potential anti-metabolic and anti-tumor activities, with some acting as inhibitors of DNA methyltransferases.[8] Furthermore, the vinyl group on compounds like this compound offers a unique chemical handle for targeted cancer therapy through "click chemistry".[7]

Potential "Click Chemistry" Workflow:

-

Metabolic Incorporation: The vinyl-functionalized nucleoside is administered and preferentially incorporated into the DNA of rapidly dividing cancer cells.[7]

-

Targeted Delivery: A second component, a cytotoxic agent attached to a molecule capable of a click reaction (e.g., a tetrazine), is administered.

-

In-situ "Click" Reaction: The vinyl group in the cancer cell DNA reacts with the tetrazine-linked cytotoxic agent, "clicking" the toxic payload directly to the tumor DNA.

-

DNA Damage and Apoptosis: The localized high concentration of the cytotoxic agent induces significant DNA damage, leading to apoptosis specifically in the cancer cells.[7]

References

- 2. alfacdmo.com [alfacdmo.com]

- 3. This compound | 1846584-62-0 [chemicalbook.com]

- 4. 5-Methylcytidine | C10H15N3O5 | CID 92918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | Delchimica [delchimica.com]

5-Vinylcytidine in Oncology: A Technical Guide to an Emerging Research Frontier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct research into the applications of 5-Vinylcytidine in oncology is currently limited, the broader class of vinyl-substituted nucleoside analogs is demonstrating significant promise in preclinical cancer models. This technical guide explores the potential of this compound by drawing parallels with the closely related compound, 5-vinyl-2'-deoxyuridine (VdU). VdU has been investigated as a novel therapeutic agent that can be metabolically incorporated into the DNA of cancer cells. This incorporation allows for a targeted "click chemistry" approach, leading to the induction of DNA damage and subsequent apoptosis. This document provides a comprehensive overview of the proposed mechanisms, relevant experimental protocols, and available quantitative data for vinyl-substituted nucleosides, offering a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds in cancer research.

Introduction: The Landscape of Nucleoside Analogs in Cancer Therapy

Nucleoside analogs have long been a cornerstone of cancer chemotherapy. By mimicking endogenous nucleosides, these compounds can disrupt DNA and RNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The search for novel nucleoside analogs with improved efficacy and reduced toxicity is an ongoing endeavor in oncology drug development.

While compounds such as 5-azacytidine and 5-fluorouracil have established roles in cancer treatment, the potential of vinyl-substituted cytidine analogs, like this compound, remains largely unexplored. This guide will delve into the prospective applications of this subclass of compounds, primarily through the lens of the available research on 5-vinyl-2'-deoxyuridine.

The "Click Chemistry" Approach: A Novel Therapeutic Strategy

Recent research has highlighted a promising, indirect approach for the anticancer activity of vinyl-functionalized nucleosides. This strategy leverages the vinyl group as a handle for a highly specific and efficient chemical reaction known as "click chemistry," specifically the inverse electron-demand Diels-Alder (IEDDA) reaction.

The proposed mechanism involves a two-step process:

-

Metabolic Incorporation: The vinyl-substituted nucleoside, such as 5-vinyl-2'-deoxyuridine, is administered and preferentially taken up by cancer cells. Inside the cell, it is phosphorylated and incorporated into the newly synthesized DNA.

-

Targeted Activation: A second molecule, an acridine-tetrazine conjugate, is then introduced. This molecule can be "clicked" onto the vinyl group now present in the cancer cell's DNA. This reaction forms a toxic product that induces DNA damage, leading to cell cycle arrest and apoptosis.

This targeted approach holds the potential for high specificity, as the toxic agent is only formed in cells that have incorporated the vinyl-nucleoside.

Signaling Pathways and Mechanism of Action

The presumed mechanism of action for vinyl-substituted nucleosides, when used in the click chemistry approach, culminates in the activation of the DNA damage response pathway and subsequent apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the proposed workflow for the anticancer activity of a vinyl-modified nucleoside.

Downstream Cellular Effects

The formation of the toxic adduct in the DNA triggers a cascade of cellular events characteristic of the DNA damage response. This includes the formation of double-strand breaks, which leads to an accumulation of cells in the S-phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.

Quantitative Data

While no direct quantitative data for the anticancer activity of this compound is currently available, studies on 5-vinyl-2'-deoxyuridine in combination with an acridine-tetrazine conjugate (referred to as PINK) have demonstrated significant cytotoxicity in cancer cell lines.

| Compound/Combination | Cell Line | Assay | Endpoint | Result | Reference |

| VdU + PINK | Human cancer cell lines | Cell Viability | Reduction in viability | Synergistic cytotoxicity observed | |

| VdU + PINK | 3D Tumor Spheroids | Cell Viability | Reduction in viability | Strong reduction in viability |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for evaluating the anticancer potential of this compound, based on protocols used for the study of 5-vinyl-2'-deoxyuridine.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of the compound(s) on cancer cell lines.

-

Method:

-

Cell Culture: Seed human cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or VdU) for a predetermined period (e.g., 24-72 hours). For combination studies, a second treatment with the activating compound (e.g., an acridine-tetrazine conjugate) would follow.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by monitoring cell confluency.

-

Data Analysis: Calculate the IC50 value

-

The Metabolic Journey of 5-Vinylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine is a synthetic nucleoside analog with potential therapeutic applications. Understanding its metabolic fate is crucial for optimizing its efficacy and safety profile. This technical guide provides a comprehensive overview of the presumed metabolic pathway of this compound, drawing upon existing knowledge of similar cytidine analogs. The document details the anabolic activation to its putative active triphosphate form and the likely catabolic degradation pathways. Methodologies for key experiments are outlined, and quantitative data from related compounds are presented to offer a comparative perspective. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of the underlying processes.

Introduction

Nucleoside analogs represent a cornerstone in the chemotherapy of viral infections and cancer. Their therapeutic efficacy is intrinsically linked to their intracellular metabolism, which converts these prodrugs into their active forms that can interfere with nucleic acid synthesis or function. This compound, a derivative of cytidine, is one such analog. While direct and extensive studies on the metabolic pathway of this compound are limited, a probable metabolic route can be inferred from the well-documented metabolism of structurally related compounds, such as 2'-deoxy-5-vinylcytidine and other 5-substituted cytidine analogs.[1][2] This guide synthesizes the available information to present a cohesive and in-depth understanding of the putative metabolic pathway of this compound.

Presumed Metabolic Pathway of this compound

The metabolism of this compound is anticipated to follow the general pathways established for other nucleoside analogs, involving both anabolic activation and catabolic degradation.

Anabolic Pathway: Bioactivation

The therapeutic activity of nucleoside analogs is dependent on their conversion to the corresponding triphosphate form. This multi-step phosphorylation cascade is catalyzed by a series of intracellular kinases. For this compound, the proposed anabolic pathway is as follows:

-

Initial Phosphorylation: this compound is likely phosphorylated to this compound monophosphate (5-V-CMP) by a nucleoside kinase. Given its structural similarity to cytidine, uridine-cytidine kinase or deoxycytidine kinase could be responsible for this initial step.[2][3]

-

Second Phosphorylation: 5-V-CMP is subsequently converted to this compound diphosphate (5-V-CDP) by a nucleoside monophosphate kinase, such as cytidylate kinase (CMPK).

-

Final Phosphorylation: The final and crucial step is the phosphorylation of 5-V-CDP to the active this compound triphosphate (5-V-CTP) by a nucleoside diphosphate kinase (NDPK).[3]

The resulting 5-V-CTP can then act as a competitive inhibitor of viral or cellular DNA and RNA polymerases, or it can be incorporated into growing nucleic acid chains, leading to chain termination or dysfunction.[1]

Catabolic Pathway: Inactivation and Degradation

The primary route for the catabolism of cytidine and its analogs is deamination, catalyzed by cytidine deaminase (CDA).[2][4] This enzyme converts cytidine to uridine. It is highly probable that this compound is also a substrate for CDA, leading to the formation of 5-Vinyluridine.

Following deamination, 5-Vinyluridine can be further catabolized by pyrimidine nucleoside phosphorylases.[4] Additionally, other enzymes of the pyrimidine catabolic pathway, such as dihydropyrimidine dehydrogenase (DPD), may be involved in the further breakdown of the resulting products.[5]

Quantitative Data

Table 1: Antiviral Activity of 2'-Deoxy-5-Vinylcytidine [1]

| Compound | Virus Target | Inhibitory Dose 50 (ID50) | Selectivity Index |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 (HSV-1) | 0.2 µg/mL | 225 |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 2 (HSV-2) | 0.2 µg/mL | 225 |

Table 2: Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FdCyd) in Humans (with THU) [6]

| Parameter | Value |

| Half-life (t½) | 22–56 min |

| Clearance | ~15 mL/min/kg |

| Oral Bioavailability (with THU) | 9–25% |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the metabolic pathway of nucleoside analogs like this compound.

Antiviral Activity Assay (Plaque Reduction Assay)[1]

This assay is a standard method to determine the efficacy of an antiviral compound against cytopathic viruses.

-

Cell Culture Preparation: Confluent monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known titer of the target virus (e.g., HSV-1) and allowed for viral adsorption for a defined period (e.g., 1-2 hours).

-

Compound Application: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (e.g., this compound).

-

Incubation: The plates are incubated for a period sufficient for viral plaque formation in the untreated control wells (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

-

ID50 Determination: The ID50 value, the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, is calculated.

Cytotoxicity Assay[1]

This assay is used to determine the toxicity of the compound to uninfected host cells and to calculate the selectivity index.

-

Cell Culture: Host cells are seeded in multi-well plates and allowed to adhere and grow.

-

Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a duration comparable to the antiviral assay.

-

Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay or trypan blue exclusion, to measure the concentration of the compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50 or CC50).

-

Selectivity Index Calculation: The selectivity index is calculated as the ratio of the CC50 to the ID50.

In Vitro Metabolism Assay with Cytidine Deaminase (CDA)

This assay can be used to determine if this compound is a substrate for CDA.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, recombinant human CDA, and the test compound (this compound).

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for various time points.

-

Reaction Termination: The reaction is stopped at each time point by adding a quenching solution (e.g., acid or organic solvent).

-

Analysis: The samples are analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the decrease of the parent compound (this compound) and the formation of the metabolite (5-Vinyluridine).

-

Kinetic Parameter Calculation: If the compound is a substrate, kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its metabolites directly modulate specific signaling pathways. The primary mechanism of action for nucleoside analogs is the disruption of nucleic acid synthesis. However, downstream effects on signaling pathways involved in cell cycle arrest, apoptosis, and DNA damage response are plausible consequences of its primary action and warrant further investigation.

Conclusion

The metabolic pathway of this compound is presumed to involve an anabolic phosphorylation cascade to its active triphosphate form and a catabolic deamination process. While direct experimental data for this compound is sparse, the established metabolic routes of similar nucleoside analogs provide a strong foundation for understanding its intracellular fate. The experimental protocols outlined in this guide offer a framework for future studies to elucidate the precise metabolic pathway, identify the key enzymes involved, and quantify the kinetic parameters. A thorough understanding of its metabolism is paramount for the rational design of therapeutic strategies utilizing this compound and for predicting potential drug-drug interactions and mechanisms of resistance. Further research is essential to validate these presumed pathways and to explore the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for 5-Vinylcytidine Incorporation into RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine (5-VC) presents a potential tool for the metabolic labeling and subsequent visualization of RNA. However, its efficient and specific incorporation into nascent RNA transcripts is governed by a complex interplay of enzymatic recognition, intracellular metabolism, and chemical stability. This technical guide delineates the core theoretical models governing the incorporation of this compound into RNA, providing a foundational understanding for researchers in RNA biology and drug development. We will explore the enzymatic hurdles, from initial phosphorylation to RNA polymerase acceptance, and discuss the competing chemical pathways that can limit its efficacy. This document synthesizes available data to present a cohesive model, supplemented with detailed experimental considerations and structured data for comparative analysis.

Introduction

The ability to track nascent RNA molecules is crucial for understanding gene expression dynamics. Metabolic labeling using modified nucleosides, such as 5-ethynyluridine, has become a cornerstone of such investigations. This compound was developed as a potential alternative, with the vinyl group offering a different handle for bioorthogonal chemistry. The design of 5-VC was predicated on the examination of kinase crystal structures, which suggested that the C5 position of cytidine could accommodate a vinyl group without disrupting enzymatic activity. Despite this rational design, initial studies revealed a lack of significant incorporation into cellular RNA, pointing to a more complex series of limiting factors than simple steric hindrance. This guide will construct a theoretical model to explain these observations and provide a framework for future research.

The Multi-Step Theoretical Model of this compound Incorporation

The journey of this compound from a cell culture medium to a stable component of an RNA molecule can be conceptualized as a multi-step process, with potential bottlenecks at each stage.

Cellular Uptake and Initial Phosphorylation

The first hurdle for 5-VC is its transport across the cell membrane and its subsequent conversion to the monophosphate form. This initial phosphorylation is a critical and often rate-limiting step for nucleoside analogs. Uridine-cytidine kinase is the primary enzyme responsible for this conversion. The theoretical model posits that while the C5 position is sterically accessible within the enzyme's active site, the electronic properties of the vinyl group may influence the efficiency of this phosphorylation step compared to the natural substrate, cytidine.

Conversion to this compound Triphosphate (5-VCTP)

Following the initial phosphorylation, 5-VC monophosphate must be further converted to the diphosphate and finally the triphosphate (5-VCTP) by cellular kinases. This pathway is generally considered to be less specific than the initial phosphorylation step. However, the overall efficiency of this conversion directly impacts the intracellular concentration of 5-VCTP, which is the actual substrate for RNA polymerase.

RNA Polymerase Recognition and Incorporation

The central event in this model is the incorporation of 5-VCTP into a growing RNA chain by RNA polymerase. The fidelity and efficiency of this process are governed by the intricate structural dynamics of the polymerase active site. Structural studies of RNA polymerases have revealed a narrow secondary pore through which nucleotide triphosphates (NTPs) are thought to enter the active site. The trigger loop, a flexible element of the polymerase, plays a crucial role in discriminating between matched and mismatched NTPs.

The theoretical model for 5-VCTP incorporation suggests two key checkpoints:

-

Entry into the Active Site: The vinyl modification at the C5 position is not expected to significantly hinder the entry of 5-VCTP into the active site through the secondary pore, as this part of the nucleobase is not directly involved in the initial binding interactions.

-

Base Pairing and Catalysis: Once in the active site, 5-VCTP must form a stable Watson-Crick base pair with the corresponding guanine in the DNA template. The vinyl group, while not directly participating in hydrogen bonding, could subtly alter the electronic and steric properties of the cytidine base, potentially affecting the geometry of the base pair and the subsequent conformational changes of the trigger loop required for catalysis. Molecular dynamics simulations of NTP entry and incorporation have shown that even minor perturbations can impact the overall rate of incorporation.

Competing Pathway: Intracellular Degradation

A significant challenge to the successful incorporation of 5-VC is its susceptibility to degradation within the cellular environment. The vinyl group is an electron-withdrawing group, making the C6 position of the pyrimidine ring susceptible to Michael addition by cellular nucleophiles, such as thiols (e.g., glutathione). This reaction would lead to the formation of an adduct and prevent the nucleoside from being incorporated into RNA. This degradation pathway effectively reduces the available pool of 5-VC for phosphorylation and subsequent incorporation.

Quantitative Data Summary

| Parameter | Value | Experimental System | Reference |

| This compound Incorporation | Not detected | HEK293T cells, 1 mM for 12h | |

| 5-Vinyluridine Incorporation | Detected | HEK293T cells, 1 mM for 12h | |

| CTP Incorporation (kpol) | 16 ± 1 s-1 | HCV NS5B RNA-dependent RNA Polymerase | |

| CTP Incorporation (Kd) | 39 ± 3 µM | HCV NS5B RNA-dependent RNA Polymerase | |

| GTP Incorporation (kpol) | 2.1 ± 0.1 s-1 | HCV NS5B RNA-dependent RNA Polymerase | |

| GTP Incorporation (Kd) | 22 ± 2 µM | HCV NS5B RNA-dependent RNA Polymerase | |

| 5-Fluorocytidine Incorporation | ~3 mol% in tRNA | E. coli with cytidine deaminase inhibitor |

Experimental Protocols

In Vitro Transcription Assay for this compound Incorporation

This protocol is a generalized procedure for assessing the incorporation of 5-VCTP into RNA by an RNA polymerase in vitro.

Materials:

-

T7, T3, or SP6 RNA Polymerase

-

Linearized DNA template with a suitable promoter

-

5X Transcription Buffer (typically contains Tris-HCl, MgCl2, DTT, spermidine)

-

Ribonuclease inhibitor

-

ATP, GTP, UTP solution (10 mM each)

-

CTP solution (10 mM)

-

This compound triphosphate (5-VCTP) solution (10 mM)

-

Nuclease-free water

-

Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)

-

Gel loading buffer (e.g., formamide-based)

-

RNA visualization stain (e.g., SYBR Gold)

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components on ice in the order listed:

-

Nuclease-free water to a final volume of 20 µL

-

5X Transcription Buffer (4 µL)

-

Linearized DNA template (0.5-1.0 µg)

-

Ribonuclease inhibitor (1 µL)

-

ATP, GTP, UTP (2 µL of 10 mM stock each)

-

CTP and/or 5-VCTP (to desired final concentrations)

-

RNA Polymerase (2 µL)

-

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by adding an equal volume of gel loading buffer.

-

Analysis: Denature the RNA products by heating the samples at 95°C for 5 minutes in gel loading buffer. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Stain the gel with an appropriate RNA stain and visualize the results using a gel imaging system. The presence of a band corresponding to the full-length transcript in the lane containing 5-VCTP would indicate incorporation. The relative intensity of this band compared to the control (containing only CTP) can provide a qualitative measure of incorporation efficiency.

Visualizations

Signaling Pathways and Workflows

Methodological & Application

Application Notes and Protocols for 5-Vinylcytidine in Nascent RNA Sequencing (NASC-seq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nascent RNA sequencing (NASC-seq) provides a powerful method to study dynamic gene expression by specifically capturing newly transcribed RNA. 5-Vinylcytidine (5-VC) is a modified nucleoside that serves as an effective tool for metabolic labeling of nascent RNA. Once incorporated into newly synthesized transcripts, the vinyl group of 5-VC allows for a bioorthogonal and copper-free click chemistry reaction. This enables the specific and efficient attachment of a biotin handle via an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine conjugate. The biotinylated nascent RNA can then be selectively enriched for downstream sequencing and analysis.

A key advantage of using vinyl nucleosides like 5-VC is their reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU), which can cause significant perturbations in gene expression.[1] This makes 5-VC a more suitable choice for studies where minimizing cellular stress is critical.

These application notes provide detailed protocols for utilizing this compound in NASC-seq, from metabolic labeling of cells to the bioinformatics analysis of the sequencing data.

Data Presentation

Comparison of Metabolic Labeling Analogs for Nascent RNA Sequencing

The choice of nucleoside analog for metabolic labeling can significantly impact the experimental outcome. The following table summarizes the key characteristics of this compound in comparison to other commonly used analogs.

| Feature | This compound (5-VC) | 4-Thiouridine (4sU) | 5-Ethynyluridine (5-EU) |

| Labeling Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) | Thiol-specific biotinylation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Incorporation Efficiency | Efficiently incorporated into newly transcribed RNA. | Generally efficient incorporation into nascent RNA. | Efficiently incorporated into nascent RNA. |

| Biotinylation Conditions | Copper-free, mild conditions (e.g., 37°C, pH ~5.0).[1] | Requires a thiol-reactive biotin derivative and can involve oxidizing conditions. | CuAAC requires a copper catalyst which can be toxic to cells and damage RNA. SPAAC is copper-free but can have slower kinetics. |

| Effect on Gene Expression | Minimal; fewer off-target effects on gene expression compared to 5-EU.[1] | Can induce a stress response and alter the expression of some genes. | Can cause significant differential expression of hundreds of genes.[1] |

| RNA Yield | Generally provides good yields of nascent RNA. | Generally provides good yields of nascent RNA. | Can provide good yields, but may be affected by cellular toxicity. |

| Sequencing Library Quality | Expected to be high due to gentle labeling conditions. | Can be high, but potential for RNA damage during biotinylation. | Copper-catalyzed reactions can lead to RNA degradation and lower library complexity. |

Cytotoxicity of Nucleoside Analogs

| Compound | Cell Line | IC50 | Comments |

| 5-Ethynyluridine (5-EU) | HeLa, A549, etc. | Varies by cell line and exposure time. | Known to have cytotoxic effects that can alter gene expression. |

| 5-Vinyluridine (5-VU) | HEK293T | Minimal toxic effects observed.[2] | Considered a less toxic alternative to 5-EU. |

| This compound (5-VC) | Not available | Expected to have low cytotoxicity similar to 5-VU. | Optimization of concentration is recommended for each cell line. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol details the steps for labeling newly synthesized RNA in cultured mammalian cells with this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound (5-VC) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of 5-VC. A typical starting concentration is 100 µM, but this should be optimized for your specific cell line and experimental goals.[3]

-

Cell Labeling: a. Aspirate the existing medium from the cultured cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired labeling period. A typical labeling time is 1-4 hours. This should be optimized based on the transcription rate of the genes of interest.

-

Cell Harvest: After the labeling period, harvest the cells by a method appropriate for your cell type (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

-

Cell Pellet Storage: Cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C for later RNA extraction.

Protocol 2: Total RNA Extraction

This protocol describes the extraction of total RNA from the 5-VC labeled cells.

Materials:

-

Cell pellet from Protocol 1

-

RNA extraction reagent (e.g., TRIzol or a column-based kit)

-

Chloroform (if using TRIzol)

-

Isopropanol

-

75% Ethanol (prepared with nuclease-free water)

-

Nuclease-free water

Procedure:

-

Follow the manufacturer's instructions for your chosen RNA extraction method.

-

If using a column-based kit, ensure it is suitable for total RNA isolation.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.

Protocol 3: Biotinylation of 5-VC Labeled RNA via IEDDA Reaction

This protocol details the copper-free click chemistry reaction to attach biotin to the vinyl group of the incorporated 5-VC.

Materials:

-

Total RNA containing 5-VC

-

Tetrazine-Biotin conjugate (e.g., from a commercial supplier)

-

Reaction buffer (e.g., sodium acetate buffer, pH 5.0)

-

Nuclease-free water

-

RNA purification method (e.g., ethanol precipitation or a column-based cleanup kit)

Procedure:

-

In a nuclease-free tube, combine the following:

-

Total RNA (up to 25 µg)

-

Tetrazine-Biotin (a starting concentration of 50 µM can be used, but should be optimized)[1]

-

Reaction buffer to the recommended final concentration.

-

Nuclease-free water to the final reaction volume.

-

-

Incubate the reaction at 37°C for 1-2 hours.[1]

-

Purify the biotinylated RNA using your chosen method to remove unreacted Tetrazine-Biotin and other reaction components.

-

Resuspend the purified RNA in nuclease-free water.

Protocol 4: Enrichment of Nascent RNA

This protocol describes the capture of the biotinylated nascent RNA using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated total RNA

-

Streptavidin-coated magnetic beads

-

Binding and wash buffers (as recommended by the bead manufacturer)

-

Elution buffer (e.g., containing biotin to compete for binding)

-

Magnetic stand

Procedure:

-

Prepare the streptavidin beads according to the manufacturer's instructions (this usually involves washing the beads).

-

Incubate the biotinylated RNA with the prepared streptavidin beads to allow for binding of the nascent RNA.

-

Use a magnetic stand to capture the beads and discard the supernatant which contains the unlabeled, pre-existing RNA.

-

Wash the beads several times with the wash buffer to remove non-specifically bound RNA.

-

Elute the captured nascent RNA from the beads using the elution buffer. This may involve incubation with a solution containing free biotin or using a specific elution buffer.[3]

-

Transfer the eluted nascent RNA to a fresh tube.

Protocol 5: Sequencing Library Preparation

Following enrichment, the nascent RNA is ready for library preparation for next-generation sequencing.

-

Standard RNA-seq library preparation kits (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit, starting from the fragmentation step) can be used.

-

It is crucial to use a kit that is compatible with low-input RNA, as the yield of nascent RNA may be limited.

Mandatory Visualization

Jurkat T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events upon T-cell receptor (TCR) and CD28 co-stimulation in Jurkat T-cells, leading to the activation of transcription factors that drive the expression of early response genes. This pathway is a common model for studying transcriptional dynamics using NASC-seq.

Experimental Workflow for this compound NASC-seq

The following diagram outlines the complete experimental workflow for performing NASC-seq using this compound, from cell culture to data analysis.

Bioinformatics Analysis Workflow

The analysis of NASC-seq data follows a similar workflow to standard RNA-seq but with a focus on the nascent transcriptome. Unlike methods using 4-thiouridine, this compound is not expected to cause T-to-C conversions during reverse transcription, simplifying the analysis as there is no need to identify and filter these specific mutations.

-

Quality Control (QC): Raw sequencing reads should be assessed for quality using tools like FastQC. This includes checking for per-base sequence quality, GC content, and adapter contamination.

-

Adapter Trimming: If adapter sequences are present, they should be removed using tools like Trimmomatic or cutadapt.

-

Read Alignment: The quality-trimmed reads are then aligned to a reference genome. A splice-aware aligner such as STAR is recommended. It is important to include intronic regions in the analysis as nascent transcripts will not yet be fully spliced.

-

Quantification: The number of reads mapping to genomic features (genes, exons, introns) is counted using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: To identify genes with changes in transcription, differential expression analysis is performed between different experimental conditions. Packages such as DESeq2 or edgeR are commonly used for this purpose. These tools take the raw count data as input and perform normalization and statistical testing.

-

Downstream Analysis: Further analysis can include gene ontology (GO) enrichment analysis, pathway analysis, and visualization of the results through heatmaps and volcano plots to gain biological insights into the transcriptional changes.

Conclusion

The use of this compound in nascent RNA sequencing offers a robust and less cytotoxic method for capturing the dynamics of transcription. The detailed protocols and workflows provided here serve as a comprehensive guide for researchers to implement this powerful technique in their studies of gene regulation. Optimization of labeling conditions for specific cell types and experimental goals is recommended to achieve the best results.

References

Application Notes and Protocols: 5-Vinyluridine (5-VU) Click Chemistry for RNA Detection and Imaging

Introduction

Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique for studying RNA synthesis, turnover, and localization. While the user's query focused on 5-vinylcytidine (5-VC), current scientific literature indicates that the incorporation of 5-VC into cellular RNA has not been detected. However, a closely related analog, 5-vinyluridine (5-VU), is efficiently incorporated into newly synthesized RNA and serves as an excellent tool for RNA detection and imaging.

This document provides detailed application notes and protocols for the use of 5-vinyluridine (5-VU) in conjunction with copper-free click chemistry for the detection and imaging of nascent RNA. The method relies on the metabolic incorporation of 5-VU into RNA, followed by a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction occurs between the vinyl group of 5-VU and a tetrazine-conjugated probe, such as a fluorophore or biotin, enabling sensitive and specific detection of newly transcribed RNA.

The primary advantage of the 5-VU/IEDDA system over the more traditional 5-ethynyluridine (5-EU)/CuAAC (copper(I)-catalyzed azide-alkyne cycloaddition) method is its biocompatibility. The IEDDA reaction is copper-free, thus avoiding the cytotoxicity associated with copper catalysts, making it ideal for studies in living cells and organisms.[1][2] Furthermore, 5-VU has been shown to have minimal toxic effects and induces fewer transcriptional changes compared to 5-EU.[1]

Data Presentation

Table 1: Comparison of 5-Vinyluridine (5-VU) and 5-Ethynyluridine (5-EU)

| Parameter | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) | Reference(s) |

| Detection Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [2][3] |

| Catalyst Requirement | None (Copper-free) | Copper (I) | [2] |

| Cytotoxicity | Minimal toxic effects on cell proliferation. | Significant inhibition of cell proliferation at higher concentrations and longer incubation times. | [1] |

| Effect on Transcription | Minimal transcriptional changes observed. | Can induce widespread changes in gene expression and alternative splicing. | [1][4] |

| Incorporation into RNA | Successfully incorporated into nascent RNA. | Efficiently incorporated into nascent RNA. | [1][4] |

Experimental Workflows and Signaling Pathways

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Vinyluridine (5-VU)

This protocol describes the incorporation of 5-VU into the nascent RNA of cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium

-

5-Vinyluridine (5-VU) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or coverslips

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates or on coverslips to ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the 5-VU labeling medium by diluting the 5-VU stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 1 mM.

-

Labeling: Remove the existing medium from the cells and replace it with the 5-VU labeling medium.

-

Incubation: Incubate the cells for a period ranging from 1 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the specific cell type and experimental goal. For imaging, a 5-hour incubation is often sufficient.[5]

-

Washing: After incubation, remove the labeling medium and wash the cells twice with PBS to remove any unincorporated 5-VU.

-

Proceed to Detection: The cells are now ready for downstream applications such as fixation and click chemistry for imaging (Protocol 2) or RNA isolation for enrichment (Protocol 3).

Protocol 2: Fluorescence Imaging of 5-VU Labeled RNA via IEDDA Click Chemistry

This protocol details the in situ detection of 5-VU-labeled RNA in fixed cells using a tetrazine-conjugated fluorophore.

Materials:

-

5-VU labeled cells on coverslips (from Protocol 1)

-

Paraformaldehyde (PFA), 3.7% in PBS

-

Glycine solution (50 mM in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA, Tetrazine-Cy5)

-

Click reaction buffer (PBS with 6% DMSO, adjusted to pH 5.0 with acetic acid)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: Fix the 5-VU labeled cells by incubating with 3.7% PFA in PBS for 10 minutes at room temperature.

-

Quenching: Quench the fixation reaction by washing the cells with 50 mM glycine in PBS for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature to allow the detection reagents to enter the cell.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction: Prepare the click reaction solution by diluting the tetrazine-fluorophore to a final concentration of 5 µM in the click reaction buffer. Incubate the cells with the click reaction solution for 3 hours at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove unreacted tetrazine-fluorophore.

-

Counterstaining (Optional): Stain the nuclei by incubating with DAPI for 5 minutes.

-

Final Wash: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI. Robust RNA labeling is often observed in the nucleolus, a site of high rRNA biosynthesis.[5]

Protocol 3: Enrichment of 5-VU Labeled RNA

This protocol describes the biotinylation of 5-VU labeled RNA and subsequent enrichment using streptavidin-coated magnetic beads.

Materials:

-

5-VU labeled cells (from Protocol 1)

-

RNA isolation kit (e.g., TRIzol, column-based kits)

-

DNase I, RNase-free

-

Tetrazine-Biotin conjugate

-

Click reaction buffer (as in Protocol 2)

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Low Salt Wash Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, or commercially available biotin elution buffers)

-

RNase-free water and tubes

Procedure:

-

RNA Isolation: Harvest the 5-VU labeled cells and isolate total RNA using a standard protocol. Ensure to perform a DNase I treatment to remove any contaminating DNA.

-

RNA Quantification: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

Biotinylation (IEDDA Click Reaction): a. In an RNase-free tube, combine the isolated RNA (e.g., 1-10 µg) with Tetrazine-Biotin (e.g., 50 µM final concentration) in the click reaction buffer. b. Incubate the reaction for 2 hours at 37°C. c. Purify the biotinylated RNA from unreacted Tetrazine-Biotin using an RNA cleanup kit or ethanol precipitation.

-

Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer the required amount of beads to a new RNase-free tube. c. Place the tube on a magnetic stand, wait for the beads to pellet, and discard the supernatant. d. Wash the beads three times with Binding/Wash Buffer.

-

Binding of Biotinylated RNA: a. Resuspend the purified biotinylated RNA in Binding/Wash Buffer. For efficient binding, it may be necessary to briefly heat the RNA (e.g., 65°C for 5 minutes) and then chill on ice to denature secondary structures. b. Add the RNA solution to the prepared beads and incubate for 30-60 minutes at room temperature with gentle rotation.

-

Washing: a. Pellet the beads on the magnetic stand and discard the supernatant. b. Wash the beads twice with Binding/Wash Buffer. c. Wash the beads once with Low Salt Wash Buffer.

-

Elution: a. Resuspend the beads in Elution Buffer. b. Incubate according to the manufacturer's instructions (e.g., 5 minutes at room temperature, or heating for competitive elution). c. Pellet the beads on the magnetic stand and carefully transfer the supernatant, which contains the enriched nascent RNA, to a new RNase-free tube.

-

Downstream Applications: The enriched RNA is now ready for downstream analysis such as RT-qPCR or RNA sequencing.

References

- 1. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. neb.com [neb.com]

Application Notes and Protocols for 5-Vinylcytidine in Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization of specific nucleic acid sequences within the cellular context. The specificity of FISH probes, which are oligonucleotides complementary to the target sequence, is paramount for accurate detection. Chemical modification of these probes can enhance their performance by improving signal intensity, stability, and target accessibility.

While direct applications of 5-Vinylcytidine in FISH are not yet widely documented, its chemical structure presents intriguing possibilities for novel probe labeling and signal amplification strategies. The vinyl group at the 5th position of the cytidine base offers a reactive handle for various bio-orthogonal conjugation reactions. This allows for the attachment of fluorophores or other reporter molecules post-synthesis, potentially offering greater flexibility and efficiency compared to traditional methods of incorporating fluorescently labeled nucleotides during oligonucleotide synthesis.

These application notes provide a prospective framework for the utilization of this compound in FISH, drawing upon established principles of oligonucleotide chemistry and hybridization. The protocols outlined below are hypothetical and would require empirical validation.

Principle of this compound in FISH

The core concept behind using this compound in FISH probes is the post-synthesis modification of the vinyl group. An oligonucleotide probe is first synthesized with one or more this compound residues incorporated at specific positions. Following synthesis and purification, the vinyl group can be chemically modified, for example, through a thiol-ene "click" reaction, to attach a fluorescent dye. This approach allows for precise control over the number and location of fluorescent labels on the probe.

Potential Advantages:

-

Increased Signal Intensity: Multiple fluorophores could potentially be attached to a single probe through multiple this compound modifications, leading to brighter signals.

-

Improved Hybridization Kinetics: The modification is relatively small and located in the major groove of the DNA/RNA duplex, which may minimize interference with probe-target hybridization.

-

Versatility in Labeling: The vinyl group is amenable to a variety of conjugation chemistries, allowing for the use of a wide range of fluorescent dyes and other reporter molecules.

Prospective Experimental Protocols

I. Synthesis and Labeling of this compound Oligonucleotide Probes

This protocol describes the synthesis of an oligonucleotide containing this compound and its subsequent labeling with a thiol-modified fluorescent dye via a thiol-ene reaction.

Materials:

-

This compound phosphoramidite (custom synthesis may be required)

-

Standard DNA/RNA synthesis reagents and synthesizer

-

Thiol-modified fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide, modified to a thiol)

-

Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)

-

Acetonitrile (anhydrous)

-

Triethylammonium acetate (TEAA) buffer

-

HPLC purification system

Protocol:

-

Oligonucleotide Synthesis: Synthesize the desired oligonucleotide probe using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. Incorporate this compound phosphoramidite at the desired positions.

-

Deprotection and Purification: Deprotect the oligonucleotide using standard procedures and purify it by reverse-phase HPLC.

-

Thiol-Ene "Click" Reaction: a. Dissolve the purified this compound-containing oligonucleotide and a 10-fold molar excess of the thiol-modified fluorescent dye in anhydrous acetonitrile. b. Add the photoinitiator to the reaction mixture. c. Irradiate the mixture with UV light (e.g., 365 nm) for 1-2 hours at room temperature to initiate the thiol-ene reaction. d. Monitor the reaction progress by HPLC.

-

Purification of Labeled Probe: Purify the fluorescently labeled probe from unreacted dye and oligonucleotide using reverse-phase HPLC.

-

Quantification: Determine the concentration and labeling efficiency of the final probe using UV-Vis spectrophotometry.

II. Fluorescence In Situ Hybridization (FISH) Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and target sequence.

Materials:

-

This compound labeled FISH probe

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on slides

-

Deparaffinization solutions (Xylene, Ethanol series)

-

Pretreatment solutions (e.g., 0.2 N HCl, Sodium Thiocyanate)

-

Protease solution (e.g., Pepsin)

-

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

-

Wash buffers (e.g., 0.3% IGEPAL, 2x SSC; 0.1% IGEPAL, 0.1x SSC)

-

DAPI counterstain

-

Antifade mounting medium

Application Note: Vinyl-Nucleoside-Based Proteomics for the Identification of RNA-Binding Proteins

Introduction

This application note details an experimental workflow for the identification and quantification of RNA-binding proteins (RBPs) using metabolic labeling with vinyl-modified nucleosides. This method relies on the cellular incorporation of a vinyl-containing nucleoside analog into newly synthesized RNA. The vinyl group serves as a bioorthogonal handle for subsequent chemical ligation, enabling the enrichment of RNA-protein complexes and identification of RBPs by mass spectrometry.

Note on 5-Vinylcytidine (5-VC): Initial studies on vinyl nucleosides for RNA metabolic labeling reported that the incorporation of this compound (5-VC) into cellular RNA was not detected. In contrast, other vinyl nucleosides, such as 5-vinyluridine (5-VU) and 2-vinyladenosine (2-VA), have been successfully incorporated into nascent RNA and utilized for downstream applications. Therefore, the protocols described herein are based on the successful application of these alternative vinyl nucleosides and provide a general framework for vinyl-nucleoside-based proteomics. Researchers should validate the incorporation of their chosen vinyl nucleoside analog before proceeding with the full proteomics workflow.

Principle of the Method

The workflow begins with the metabolic labeling of nascent RNA in cultured cells with a vinyl nucleoside (e.g., 5-VU). Following labeling, RNA-protein interactions are stabilized by UV crosslinking. The cells are then lysed, and the vinyl-modified RNA is conjugated to a biotinylated probe via a highly efficient and bioorthogonal click chemistry reaction, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-biotin conjugate. The resulting biotinylated RNA-protein complexes are then captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched proteins are eluted, digested into peptides, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications

-

Identification of proteins that bind to newly transcribed RNA under specific cellular conditions.

-

Comparative analysis of RBP profiles in response to stimuli, such as drug treatment or environmental stress.

-

Discovery of novel RBPs and elucidation of their roles in RNA metabolism and gene regulation.

Experimental Workflow

The overall experimental workflow for vinyl-nucleoside-based proteomics is depicted below.

Figure 1. Experimental workflow for vinyl-nucleoside-based proteomics.

Protocols

Protocol 1: Metabolic Labeling and UV Crosslinking

-

Cell Culture: Plate cells (e.g., HEK293T) on 15 cm dishes and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

**Met

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low 5-Vinylcytidine Incorporation in RNA

Welcome to our dedicated support center for troubleshooting issues related to the incorporation of 5-Vinylcytidine (5-VC) into RNA during in vitro transcription. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to help you optimize your experiments for successful RNA labeling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no incorporation of this compound (5-V-CTP) into my RNA transcript. What are the potential causes?

Low incorporation of 5-V-CTP can stem from several factors, ranging from the quality of your reagents to the specifics of your transcription reaction setup. Here are the most common culprits:

-

Suboptimal 5-V-CTP to CTP Ratio: The concentration of 5-V-CTP relative to the native CTP is critical. If the concentration of 5-V-CTP is too high, it can inhibit the RNA polymerase. Conversely, if it's too low, the incorporation will be minimal.

-

Enzyme Inefficiency: The specific RNA polymerase you are using (e.g., T7, SP6, or T3) may have a lower tolerance for modified nucleotides like 5-V-CTP compared to their natural counterparts.

-

Degradation of 5-V-CTP: Like other nucleotides, 5-V-CTP can degrade with repeated freeze-thaw cycles or prolonged storage under suboptimal conditions.

-

Reaction Conditions: The overall reaction conditions, including buffer composition, temperature, and incubation time, may not be optimal for the incorporation of a modified nucleotide.

-

Template DNA Quality: The purity and integrity of your DNA template are crucial for efficient transcription. Contaminants can inhibit the RNA polymerase.

-

RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized RNA, which can be mistaken for low incorporation.

Q2: How can I optimize the ratio of 5-V-CTP to CTP in my in vitro transcription reaction?

Finding the optimal ratio is key to balancing high incorporation with good RNA yield. We recommend performing a titration experiment.

Troubleshooting Steps:

-

Set up a series of parallel reactions: Keep the concentrations of ATP, GTP, and UTP constant, as well as the total concentration of CTP + 5-V-CTP.

-

Vary the ratio of 5-V-CTP to CTP: Test a range of ratios. A good starting point is to test ratios from 1:3 to 1:1 (5-V-CTP:CTP).

-

Analyze the results: Purify the RNA from each reaction and quantify the yield. Assess the incorporation efficiency using a suitable method (e.g., dot blot with a click chemistry probe or LC-MS).

Table 1: Example 5-V-CTP:CTP Titration Experiment

| Reaction | 5-V-CTP:CTP Ratio | Total RNA Yield (µg) | Relative Incorporation Efficiency (%) |

| 1 | 1:3 | 45 | 65 |

| 2 | 1:2 | 38 | 80 |

| 3 | 1:1 | 25 | 95 |

| 4 (Control) | 0:1 (No 5-V-CTP) | 50 | 0 |

Note: The above data is illustrative. Your results may vary depending on the specific template and reaction conditions.

Q3: My RNA yield is significantly lower when I include 5-V-CTP in the reaction. What can I do to improve it?